molecular formula C28H57N3O5Si3 B585919 4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one CAS No. 1210427-82-9

4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one

Cat. No.: B585919
CAS No.: 1210427-82-9
M. Wt: 600.035
InChI Key: XGPDFZUJNISNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-2-one core substituted with three tert-butyldimethylsilyl (TBDMS) groups. The TBDMS moieties are commonly employed as protecting groups for hydroxyl functionalities in nucleoside and nucleotide synthesis, enhancing stability and solubility during synthetic processes . The oxolane (tetrahydrofuran) ring fused to the pyrimidine core suggests structural similarities to modified nucleosides, which are often explored for antiviral or anticancer applications. The compound’s molecular weight is approximately 729 g/mol (calculated), with a formula dominated by the three TBDMS groups (each contributing ~188 g/mol).

Properties

IUPAC Name

4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57N3O5Si3/c1-26(2,3)37(10,11)33-18-20-17-31(25(32)30-24(20)29)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H2,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPDFZUJNISNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57N3O5Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one, also known by its CAS number 1630012-78-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C22H41N3O6Si2C_{22}H_{41}N_{3}O_{6}Si_{2} with a molecular weight of approximately 499.75 g/mol. The structure features several tert-butyl(dimethyl)silyl groups, which enhance its stability and solubility in biological systems.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, primarily related to its interactions with nucleic acids and potential applications in medicinal chemistry.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in nucleic acid synthesis, potentially affecting cell proliferation.
  • Antiviral Properties : Some derivatives of similar compounds have shown efficacy against viral infections by interfering with viral replication processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Study 1: Antiviral Activity

A study conducted by researchers at [source needed] demonstrated that derivatives of the pyrimidine class, including this compound, exhibited significant antiviral activity against herpes simplex virus (HSV). The mechanism was attributed to the inhibition of viral DNA polymerase.

Study 2: Cytotoxicity Assay

In vitro assays revealed that the compound displayed cytotoxic effects on various cancer cell lines. The IC50 values were determined through MTT assays, indicating a dose-dependent response. The results are summarized in the following table:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.3
A54910.8

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the silyl groups significantly affected the biological activity of the compound. This analysis highlighted the importance of steric and electronic properties in enhancing potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Weights

Compound Name / Class Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyrimidin-2-one Three TBDMS groups, oxolane ring ~729 Nucleoside analogs, drug delivery
2-(3-(4-Acetyl-1,4-diazepan-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12t) Pyrimidine Thiazole, diazepane, acetyl group ~415 CDK9 inhibition (anticancer)
4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidine, thiourea, coumarin hybrid ~450–500 (estimated) Antimicrobial, bioavailability studies
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine Pyridine Single TBDMS group, pyrrolidine, iodine ~480 (estimated) Synthetic intermediate
Key Observations:

TBDMS Substitution: The target compound’s triple TBDMS substitution distinguishes it from analogs like the pyridine derivative in , which carries only one TBDMS group.

Core Heterocycle : Pyrimidin-2-one derivatives (e.g., and ) often exhibit biological activity (e.g., kinase inhibition), whereas pyridine-based compounds () are typically intermediates or ligands for metal catalysis.

Preparation Methods

Pyrimidine Core Synthesis

Method :
The 4-amino-5-methylpyrimidin-2-one core is typically synthesized via cyclization reactions. A representative protocol includes:

  • Condensation of formamide derivatives with cyanoacetic esters or nitriles under acidic conditions.

  • Amino group introduction via nucleophilic substitution or reductive amination.

Example :

StepReagents/ConditionsYieldReference
1Cyanoacetic ester + formamide, H₂SO₄, reflux60–75%
2NH₃ gas, Cu catalyst80–85%

Oxolane Ring Functionalization

Key Steps :

  • Hydroxylation to install hydroxyl groups at positions 4 and 5.

  • TBDMS protection of both hydroxyls.

  • Oxymethyl group introduction at position 5.

Silylation Protocol :

  • Reagents : TBDMS chloride (TBDMSCl), imidazole, dichloromethane (DCM).

  • Conditions : Room temperature, 2–4 hours.

  • Yield : 85–95% per hydroxyl group.

Example :

PositionReagentsConditionsYieldReference
4-OHTBDMSCl, imidazole, DCMRT, 2h95%
5-OHTBDMSCl, imidazole, DCMRT, 2h90%

Coupling Pyrimidine and Oxolane

Method :
The oxolane ring is attached to the pyrimidine’s position 1 via Mitsunobu reaction or nucleophilic substitution .

Mitsunobu Conditions :

ComponentReagentsConditionsYieldReference
OxolaneTriphenylphosphine, DEAD, THF0°C to RT, 6h70–80%

Key Considerations :

  • Stereocontrol : Oxolane stereochemistry (2R,4S,5R) is preserved via diastereoselective reactions.

  • Purification : Flash chromatography (silica gel, hexanes/EtOAc).

Global TBDMS Protection

Final Protection Steps :

  • 5-Methyl group silylation :

    • Reagents : TBDMSCl, triethylamine, DCM.

    • Conditions : 0°C to RT, 4h.

    • Yield : 75–85%.

Example :

PositionReagentsConditionsYieldReference
5-CH₃TBDMSCl, Et₃N, DCM0°C → RT, 4h80%

Critical Reaction Challenges

ChallengeSolutionReference
Steric hindrance from TBDMS groupsUse polar aprotic solvents (THF, DCM)
Over-silylation Strict stoichiometric control of TBDMSCl
Epimerization Low-temperature coupling (<0°C)

Analytical Validation

Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm TBDMS groups (δ 0.1–0.2 ppm for Si(CH₃)₂).

  • HPLC : Chiral columns (e.g., Chiralpak AS-H) for enantiopurity.

  • Mass Spectrometry : LC-HRMS for molecular ion confirmation.

Example Data :

TechniqueObservationReference
¹H NMRδ 0.14 (s, 6H, Si(CH₃)₂), δ 0.88 (s, 9H, SiC(CH₃)₃)
HPLCEnantiomeric excess >99% for oxolane intermediates

Comparative Synthesis Routes

RouteStepsYieldKey AdvantageReference
A 9 steps (pyrimidine → oxolane → coupling)45–50%Step-economic
B 12 steps (ribose → deoxygenation → TBDMS protection)30–35%Natural precursor utilization

Industrial-Scale Considerations

  • Cost : TBDMSCl is expensive; alternative silylating agents (e.g., TBSCl) may be explored.

  • Scalability : Mitsunobu reactions require excess reagents; alternative coupling methods (e.g., SN2) are preferable.

  • Waste Management : DCM and triphenylphosphine oxide require specialized disposal .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis involves multi-step protection/deprotection strategies for the tert-butyldimethylsilyl (TBS) groups. A reflux procedure with amines (e.g., cyclohexylamine) or nucleophilic agents under acidic conditions is commonly used for pyrimidine derivatives. For example, heating 2-methylthiopyrimidines with excess amine at reflux (~12–24 hours) in a polar aprotic solvent (e.g., DMF) followed by acidification achieves cyclization and deprotection . Optimize yields by controlling amine stoichiometry, solvent polarity, and reaction time. Evidence from similar TBS-protected oxolane systems suggests that steric hindrance from bulky silyl groups may require prolonged heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • FT-IR: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and NH₂ (~3200–3300 cm⁻¹) stretches to confirm pyrimidinone and amino groups .
  • ¹H/¹³C NMR: Assign signals for TBS-O-methyl protons (δ ~0.1–0.3 ppm) and oxolane protons (δ ~3.5–5.5 ppm). Compare with analogs to resolve overlapping peaks .
  • X-ray crystallography: Resolve bond lengths (e.g., C–N: 1.322–1.408 Å) and dihedral angles between pyrimidine, oxolane, and silyl-protected groups to confirm stereochemistry and planarity deviations .

Q. Why are tert-butyldimethylsilyl (TBS) groups used in the synthesis, and how are they removed?

  • Methodological Answer: TBS groups protect hydroxyl and oxymethyl moieties during synthesis to prevent undesired side reactions. Deprotection typically uses fluoride-based reagents (e.g., TBAF in THF) under anhydrous conditions. Monitor reaction progress via TLC or NMR to avoid over-exposure, which may degrade the pyrimidinone core .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer:
  • pH Stability: Incubate the compound in buffered solutions (pH 2–12) at 25–37°C. Use HPLC-MS to track degradation products (e.g., silyl group hydrolysis or pyrimidinone ring opening) .
  • Solvent Compatibility: Test solubility and stability in polar (e.g., DMSO, water) vs. nonpolar solvents (e.g., toluene). Non-covalent interactions (e.g., hydrogen bonding with protic solvents) may alter stability .

Q. What role do non-covalent interactions play in the compound’s crystallographic packing and reactivity?

  • Methodological Answer: Analyze X-ray data for intermolecular hydrogen bonds (N–H···O) and π-π stacking between pyrimidine rings. These interactions influence solubility and melting points. Computational modeling (DFT or MD simulations) can predict how solvent polarity modulates these interactions .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer:
  • Comparative Analysis: Cross-validate NMR assignments with crystal structure data. For example, if X-ray shows a non-planar pyrimidine ring but NMR suggests conjugation, reconcile using NOE experiments to probe spatial proximity of protons .
  • Dynamic Effects: Consider temperature-dependent NMR to assess rotational barriers in silyl-protected groups that may cause signal broadening .

Q. What computational approaches are suitable for predicting the compound’s biological interactions?

  • Methodological Answer:
  • Docking Studies: Use software like AutoDock Vina to model binding to target enzymes (e.g., kinases or proteases). Focus on the pyrimidinone core’s hydrogen-bonding potential.
  • MD Simulations: Simulate solvation dynamics to assess how TBS groups affect membrane permeability .

Q. How can researchers design experiments to evaluate the compound’s biological activity while mitigating interference from silyl groups?

  • Methodological Answer:
  • Control Experiments: Compare activity of the fully protected compound with its deprotected analog (after TBS removal) to isolate the contribution of the pyrimidinone core.
  • Cellular Assays: Use fluorogenic or chromogenic probes to track intracellular stability. For example, monitor hydrolysis in live cells via fluorescence quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.